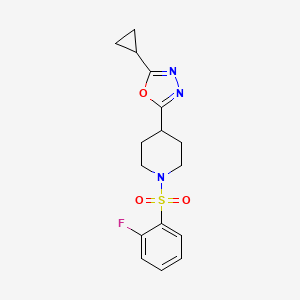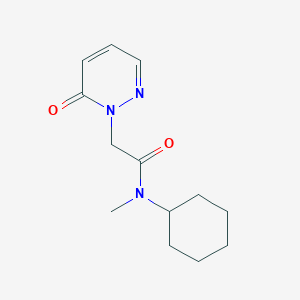
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine (4-COP-FBP) is a small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. It is a novel compound that has been designed to target specific proteins and enzymes. 4-COP-FBP has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the activity of certain receptors. This molecule has also been found to possess anti-inflammatory, anti-angiogenic, and anti-cancer properties.
科学的研究の応用
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and diabetes. It has been found to inhibit the activity of certain protein kinases, and to modulate the activity of certain receptors. It has also been studied for its ability to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. Additionally, it has been found to have anti-diabetic properties, and to reduce the risk of cardiovascular disease.
作用機序
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine is not yet fully understood. However, it is believed to act by targeting specific proteins and enzymes. It has been found to inhibit the activity of certain protein kinases, such as cyclin-dependent kinases, and to modulate the activity of certain receptors. Additionally, it has been found to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell lines and animal models. It has been found to inhibit the activity of certain protein kinases, and to modulate the activity of certain receptors. Additionally, it has been found to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. It has also been found to have anti-diabetic properties, and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine in laboratory experiments include its low cost, low toxicity, and high selectivity. Additionally, it is relatively easy to synthesize, and its mechanism of action is well understood. The main limitation of using this compound in laboratory experiments is that it is not yet approved for clinical use, so it cannot be used in human studies.
将来の方向性
In order to further explore the potential therapeutic applications of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine, there are several future directions that could be explored. These include further studies of its mechanism of action, its effects on other proteins and enzymes, its effects on other cell types and animal models, and its potential for use in clinical trials. Additionally, further research could be conducted to explore the potential for using this compound in combination with other drugs and therapies. Finally, further studies could be conducted to explore the potential for using this compound as a diagnostic tool.
合成法
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-fluorobenzenesulfonyl)piperidine begins with the reaction of 5-cyclopropyl-1,3,4-oxadiazol-2-yl chloride (COP) and 2-fluorobenzenesulfonyl chloride (FBS) in dichloromethane. The reaction is catalyzed by a palladium-on-carbon catalyst, and the resulting product is 4-COP-FBS. This intermediate is then reacted with piperidine to form the final product, this compound. This reaction is also catalyzed by a palladium-on-carbon catalyst, and the final product is isolated using column chromatography.
特性
IUPAC Name |
2-cyclopropyl-5-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-13-3-1-2-4-14(13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSSNVXDKPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine](/img/structure/B6581891.png)
![3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581900.png)
![3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine](/img/structure/B6581912.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)
